REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10](O)[C:11]3[CH2:16][CH2:15][CH2:14][C:12]=3[N:13]=2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([Cl:20])[C:11]3[CH2:16][CH2:15][CH2:14][C:12]=3[N:13]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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8 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)C=1N=C(C2=C(N1)CCC2)O
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Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
the cooled solution was cautiously poured onto ice water
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Type
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FILTRATION
|
Details
|
The crystalline product was filtered off with suction
|
Type
|
WASH
|
Details
|
washed well with water
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Type
|
CUSTOM
|
Details
|
dried in vacuo at room temperature
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1N=C(C2=C(N1)CCC2)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |